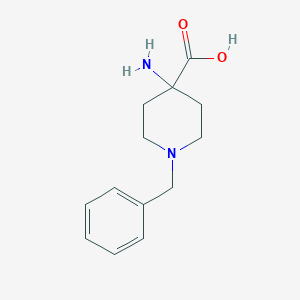

4-Amino-1-benzylpiperidine-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPJXCZSNCQLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363188 | |

| Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39143-25-4 | |

| Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-benzylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-1-benzylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The document details established methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

This compound is a versatile scaffold used in the synthesis of a variety of biologically active molecules. Its rigid piperidine core, coupled with the presence of amino and carboxylic acid functionalities, makes it an attractive starting material for creating diverse chemical libraries for drug discovery. This guide focuses on two principal and effective synthetic strategies: the Strecker synthesis variant and a route proceeding through a spirohydantoin intermediate.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route often depends on factors such as scale, desired purity, and available starting materials. The two primary methods for synthesizing this compound offer distinct advantages.

| Synthetic Route | Key Intermediates | Reported Yield | Key Reaction Conditions | Scale |

| Strecker Synthesis Variant | 4-Cyano-1-benzylpiperidine | 78% (overall for two steps)[1] | 1. KCN, NH₄Cl, EtOH/H₂O, 70°C2. 6 M HCl, reflux[1] | Laboratory Scale |

| Spirohydantoin Route | 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 85%[2][3] | NaOH, H₂O, heat, then HCl[2][3] | Large Scale |

Synthetic Pathways

Strecker Synthesis Variant

This approach offers a direct method for the introduction of both the amino and carboxylic acid functionalities at the 4-position of the piperidine ring.

Caption: Strecker synthesis pathway for this compound.

Spirohydantoin Route

This route is particularly amenable to larger scale synthesis, proceeding through a stable spirohydantoin intermediate which is subsequently hydrolyzed to yield the final product.

Caption: Spirohydantoin hydrolysis route to the target compound.

Experimental Protocols

Protocol 1: Strecker Synthesis Variant

This protocol is adapted from established literature procedures.[1]

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile

-

To a solution of 1-benzylpiperidine in a 1:1 mixture of ethanol and water, add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).

-

Heat the reaction mixture to 70°C and stir for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Amino-1-benzylpiperidine-4-carbonitrile.

Step 2: Hydrolysis to this compound

-

To the crude 4-Amino-1-benzylpiperidine-4-carbonitrile, add 6 M hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to neutral (pH 7) using a suitable base (e.g., sodium hydroxide solution).

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Spirohydantoin Route

This protocol is based on a procedure described for large-scale synthesis.[2][3]

-

In a suitable reactor, dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water.

-

To this solution, add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to form a suspension.[2][3]

-

Heat the suspension to 80°C.

-

Gradually increase the temperature in 10°C increments until it reaches 105°C, at which point vigorous foaming may be observed.[2][3]

-

Maintain the reaction at 108°C with continuous stirring overnight.[2]

-

After the reaction is complete, cool the mixture to 10°C.

-

Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8, ensuring the temperature does not exceed 23°C.[2][3]

-

A solid will precipitate from the solution. Collect the precipitate by filtration.

-

Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield 469.7 g of this compound.[2][3] This corresponds to a final yield of 85%.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 4-Amino-1-benzylpiperidine-4-carboxylic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-1-benzylpiperidine-4-carboxylic acid. This versatile piperidine derivative serves as a crucial building block in medicinal chemistry, with demonstrated applications in the development of novel therapeutic agents.

Core Chemical Properties

This compound, a substituted piperidine, possesses both a primary amine and a carboxylic acid functional group, making it a valuable scaffold for chemical derivatization. Its hydrochloride salt is often used to improve solubility and stability.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39143-25-4 (free base) | [1][2] |

| 61087-51-2 (hydrochloride salt) | [1] | |

| Molecular Formula | C₁₃H₁₈N₂O₂ (free base) | [1][2] |

| C₁₃H₁₉ClN₂O₂ (hydrochloride) | [1] | |

| Molecular Weight | 234.29 g/mol (free base) | [1][2] |

| 270.76 g/mol (hydrochloride) | [1] | |

| Melting Point | 247-248 °C | [2] |

| Boiling Point | 385.7±42.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents, such as ethanol and dichloromethane.[3][4] | - |

| pKa | Estimated pKa values are approximately 4-5 for the carboxylic acid and 9-10 for the ammonium ion, based on typical values for these functional groups.[5] | - |

| IR Spectrum (Hydrochloride Salt) | 3420 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C–N) | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Method 1: Strecker Synthesis Variant

This method involves the formation of an aminonitrile from 1-benzylpiperidone, followed by hydrolysis.

Experimental Workflow: Strecker Synthesis

Caption: Strecker synthesis workflow for this compound.

Protocol:

-

Cyanide Addition: In a round-bottom flask, dissolve 1-benzyl-4-piperidone in a 1:1 mixture of ethanol and water.

-

Add potassium cyanide and ammonium chloride to the solution.

-

Heat the reaction mixture to 70°C and stir for 8 hours.

-

After cooling, the intermediate, 4-amino-1-benzyl-4-cyanopiperidine, can be isolated.

-

Hydrolysis: Add 6 M hydrochloric acid to the intermediate.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture and adjust the pH to 7-8 with a base to precipitate the product.[2][6]

-

Filter the solid, wash with water, and dry under vacuum to yield this compound.[2][6]

Method 2: From 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

This method involves the hydrolysis of a hydantoin derivative.

Experimental Workflow: Hydantoin Hydrolysis

Caption: Synthesis via hydrolysis of a hydantoin derivative.

Protocol:

-

Dissolve sodium hydroxide in deionized water in a suitable reactor.

-

Add 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.[2][6]

-

Heat the suspension, gradually increasing the temperature to 105°C, and maintain with continuous stirring.[2][6]

-

Slowly add concentrated hydrochloric acid to adjust the pH to 7-8, controlling the temperature to not exceed 23°C.[2][6]

-

A solid will precipitate. Collect the precipitate by filtration.

Applications in Drug Development

This compound is a valuable building block in the synthesis of compounds with potential therapeutic applications, particularly in the areas of neurodegenerative diseases and fungal infections.

Neuroprotective Research

Derivatives of this compound have shown promising inhibitory activity against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are key targets in Alzheimer's disease research.[1]

Acetylcholinesterase (AChE) Signaling Pathway

AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

Caption: Inhibition of Acetylcholinesterase (AChE) in the synaptic cleft.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[7] Inhibiting BACE1 can reduce the formation of these neurotoxic plaques.[8]

Caption: BACE1 inhibition in the amyloidogenic pathway.

Antifungal Activity

Derivatives of this compound have been investigated for their antifungal properties, with some showing significant efficacy.[1] A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[9][10]

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of fungal cell membranes, and its synthesis is a common target for antifungal agents. Disrupting this pathway leads to a compromised cell membrane and ultimately, fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potential therapeutic value. The exploration of its utility in developing inhibitors for enzymes implicated in neurodegenerative diseases and fungal infections highlights its importance as a foundational scaffold in medicinal chemistry. Further research into this and related compounds is likely to yield novel therapeutic agents.

References

- 1. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]

- 2. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 39143-25-4 [m.chemicalbook.com]

- 3. 120278-07-1 CAS MSDS (4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4 [chemicalbook.com]

- 7. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 4-Amino-1-benzylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine-4-carboxylic acid is a substituted piperidine derivative with a unique structure incorporating a benzyl group, an amino group, and a carboxylic acid moiety. This arrangement of functional groups makes it a versatile building block in medicinal chemistry and drug discovery. Its structural analogues have garnered interest for their potential biological activities, including antimicrobial and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a conceptual workflow for its synthesis.

Core Physical Properties

The physical characteristics of a compound are critical in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound and its hydrochloride salt are summarized below.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Free Base |

| C₁₃H₁₉ClN₂O₂ | Hydrochloride Salt[1] | |

| Molecular Weight | 234.29 g/mol | Free Base[1] |

| 270.76 g/mol | Hydrochloride Salt[1] | |

| Appearance | White to off-white solid | |

| Melting Point | 247-248 °C | |

| Boiling Point | 385.7 ± 42.0 °C | Predicted |

| pKa | 1.73 ± 0.20 | Predicted |

| Solubility | Data not available | The hydrochloride salt is expected to have enhanced aqueous solubility.[1] |

| LogP | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not publicly available. However, the following sections describe generalized and widely accepted methodologies for determining key physicochemical parameters.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. This method typically involves heating a small sample of the compound and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer (calibrated)

-

Sample of this compound

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of pKa by Potentiometric Titration

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method to determine the pKa of a substance by monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the titration curve.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound of known concentration

Procedure:

-

A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated and immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized base is added in small, known increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values corresponding to the acidic (carboxylic acid) and basic (amino group) functionalities can be determined from the pH at the half-equivalence points.

Determination of LogP by Shake-Flask Method

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most straightforward technique for its determination.

Apparatus:

-

Separatory funnel or screw-cap test tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Solution of this compound of known concentration

Procedure:

-

Equal volumes of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel or test tube.

-

A known amount of this compound is added to the two-phase system. The initial concentration should be such that it can be accurately measured in both phases.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

A sample is carefully withdrawn from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

Synthesis Workflow

While various synthetic routes to this compound exist, a common approach involves a multi-step process starting from 1-benzyl-4-piperidone. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathway Interactions

Derivatives of this compound have been investigated for their potential as neuroprotective agents, specifically as inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] These enzymes are key targets in the therapeutic strategy for Alzheimer's disease.

-

Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is thought to improve cognitive function in Alzheimer's patients.

-

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1): BACE1 is one of the enzymes involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. The aggregation of these peptides is a hallmark of Alzheimer's disease, and inhibition of BACE1 is a strategy to reduce Aβ production.

While the direct interaction of this compound with these pathways has not been detailed, its structural motifs suggest it could serve as a scaffold for designing more potent and selective inhibitors. The following diagram illustrates the general mechanism of action for AChE and BACE1 inhibitors.

References

In-Depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Amino-1-benzylpiperidine-4-carboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with strategically positioned amino and carboxylic acid functional groups, makes it an ideal starting point for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel therapeutic agents.

Structure and Chemical Identity:

The core structure consists of a piperidine ring N-substituted with a benzyl group. At the C4 position, both an amino group and a carboxylic acid moiety are attached, creating a quaternary center. This unique arrangement provides a three-dimensional framework that can be functionalized to interact with various biological targets.

-

IUPAC Name: this compound

The hydrochloride salt (CAS No. 61087-51-2) is also commonly used to improve solubility and stability.[1]

Physicochemical and Derivative Data

The utility of this compound as a scaffold is demonstrated by the biological activity of its derivatives. The following table summarizes key data for the parent compound and examples of its derivatives with noted biological activities.

| Compound/Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | Quantitative Data |

| This compound | 39143-25-4 | C₁₃H₁₈N₂O₂ | 234.29 | Precursor/Scaffold | Not Applicable |

| Hydrochloride Salt | 61087-51-2 | C₁₃H₁₉ClN₂O₂ | 270.76 | Precursor/Scaffold | Not Applicable |

| Antimicrobial Conjugates | Not Available | Varies | Varies | Antibacterial | MIC values as low as 6 µg/mL against certain strains[1] |

| Neuroprotective Derivatives | Not Available | Varies | Varies | AChE and BACE1 Inhibition | Promising inhibitory activity observed[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of a hydantoin precursor. The following is a representative experimental protocol:

Materials:

-

8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water in a 20 L reactor.

-

Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.

-

Heat the suspension to 80°C and then gradually increase the temperature in 10°C increments to 105°C. Vigorous foaming may be observed.

-

Maintain the reaction at 108°C with continuous stirring overnight.

-

After the reaction is complete, cool the mixture to 10°C.

-

Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8, ensuring the temperature does not exceed 23°C.

-

A solid will precipitate. Collect the precipitate by filtration.

-

Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product.[2]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for developing therapeutics targeting a range of diseases.

Neurodegenerative Diseases

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.[1] The piperidine core can serve as a central scaffold to position functional groups that interact with the active sites of these enzymes.

Antimicrobial Agents

Conjugates of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The ability to readily modify the amino and carboxylic acid groups allows for the exploration of structure-activity relationships to optimize potency and spectrum of activity.

Visualizing Workflows and Pathways

To better understand the utility of this compound, the following diagrams illustrate its synthetic workflow and its application in targeting pathways relevant to disease.

Caption: Synthetic and Drug Discovery Workflow.

Caption: Targeting Pathways in Alzheimer's Disease.

References

- 1. This compound hydrochloride | 150435-80-6 | Benchchem [benchchem.com]

- 2. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 39143-25-4 [m.chemicalbook.com]

- 5. This compound | C13H18N2O2 | CID 1480362 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and significance of piperidine derivatives in research

An In-depth Technical Guide on the Discovery, Significance, and Application of Piperidine Derivatives in Research

Executive Summary

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important structural motifs in medicinal chemistry. First discovered in 1850, its unique conformational flexibility and ability to form key interactions with biological targets have established it as a "privileged scaffold" in drug design. Piperidine derivatives are integral components in numerous FDA-approved drugs, spanning a vast range of therapeutic areas including neurodegenerative diseases, pain management, oncology, and psychiatry. This guide provides a comprehensive overview for researchers and drug development professionals on the history, pharmacological significance, and practical application of piperidine derivatives. It details common synthetic and biological evaluation methodologies, presents quantitative bioactivity data for key derivatives, and visualizes the critical signaling pathways they modulate.

Discovery and Foundational Significance

Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[1] Both obtained the compound from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), which gave the heterocycle its name.[1] Structurally, piperidine is a saturated heterocycle preferring a stable chair conformation, similar to cyclohexane.[1] This three-dimensional structure allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with specific biological targets.[2]

The significance of the piperidine nucleus in drug discovery cannot be overstated. It is a structural cornerstone present in a multitude of natural alkaloids, such as lobeline and coniine, and is a key pharmacophoric element in over twenty classes of pharmaceuticals.[3][4][5] Its prevalence is due to its favorable properties, including:

-

Structural Versatility : The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of large, diverse chemical libraries for screening.

-

Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing solubility and target binding.

-

Scaffold Rigidity and Flexibility : The chair conformation provides a degree of rigidity, which can reduce the entropic penalty of binding to a target, while still allowing for conformational flexibility to achieve an optimal fit.[6]

Pharmacological Applications and Key Derivatives

Piperidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in treating a wide array of human diseases.[7][8]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to interact with various receptors and enzymes makes it ideal for modulating neurotransmission.

-

Alzheimer's Disease : Donepezil (Aricept®) is a leading treatment for Alzheimer's disease that functions as a reversible inhibitor of acetylcholinesterase (AChE).[9] By preventing the breakdown of the neurotransmitter acetylcholine, it enhances cholinergic function.

-

ADHD and Narcolepsy : Methylphenidate (Ritalin®) is a psychostimulant containing a piperidine ring that is widely used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). It functions primarily as a dopamine and norepinephrine reuptake inhibitor.

-

Schizophrenia and Bipolar Disorder : Antipsychotics like Haloperidol and Risperidone incorporate a piperidine moiety and act primarily as dopamine D2 and serotonin 5-HT2A receptor antagonists.[10]

Analgesia

Some of the most potent analgesics known feature a piperidine core, primarily targeting the body's opioid system.

-

Opioid Analgesics : Fentanyl and its analogues are powerful synthetic opioids that are agonists of the µ-opioid receptor.[11] The piperidine ring is essential for their analgesic activity, mimicking the structure of endogenous opioid peptides.[11] Meperidine (Pethidine) is another widely used piperidine-based opioid analgesic.[8]

Oncology and Antiviral Research

The application of piperidine derivatives extends to cancer and infectious diseases.

-

Anticancer Agents : Numerous studies have demonstrated the cytotoxic effects of novel piperidine derivatives against various cancer cell lines, including lung, colon, and leukemia cells.[12][13] Their mechanisms often involve inducing apoptosis or inhibiting key kinases involved in cell proliferation.

-

Antiviral Activity : Certain piperidine derivatives have shown promise as antiviral agents, with research exploring their potential against influenza and other viruses.[8]

Quantitative Bioactivity Data

The potency of piperidine derivatives varies significantly based on their substitution patterns and biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Bioactivity of Piperidine Derivatives in CNS Research

| Compound | Target | Bioactivity Type | Value | Disease/Application |

|---|---|---|---|---|

| Donepezil | Acetylcholinesterase (AChE) | IC₅₀ | 5.7 nM | Alzheimer's Disease |

| Risperidone | Dopamine D₂ Receptor | Kᵢ | 3.13 nM | Schizophrenia |

| Risperidone | Serotonin 5-HT₂ₐ Receptor | Kᵢ | 0.16 nM | Schizophrenia |

| Fentanyl | µ-Opioid Receptor | IC₅₀ | 1.1 nM | Analgesia |

| (-)-Anabasine | α7-nAChR | Kᵢ | 0.39 µM | CNS Research |

| (+)-Anabasine | α4β2-nAChR | Kᵢ | 0.91 µM | CNS Research |

Data compiled from multiple sources. Values are indicative and can vary based on assay conditions.

Table 2: Anticancer Activity of Selected Piperidine Derivatives

| Compound Class | Cell Line | Bioactivity Type | Value (µM) | Cancer Type |

|---|---|---|---|---|

| TMP-substituted phenazine (B4125) | COLO 320DM | IC₅₀ | 0.48 µg/ml | Colon Cancer |

| TMP-substituted phenazine (B3962) | Multiple | Mean IC₅₀ | 0.36 µg/ml | Various Cancers |

| 1-benzyl-piperidin-1-ium chloride | A549 | IC₅₀ | 32.43 µM | Lung Cancer |

| Piperidone Monocarbonyl Curcumin Analogue | A549 | IC₅₀ | < 10 µM | Lung Cancer |

| Piperine | HCT-8 | IC₅₀ | 66.0 µM | Colon Cancer |

Data compiled from multiple sources, including[12][13][14]. TMP = Tetramethylpiperidine.

Key Signaling Pathways and Mechanisms of Action

Visualizing the biological pathways targeted by piperidine derivatives is crucial for understanding their mechanism of action.

Acetylcholinesterase (AChE) Inhibition in the Synapse

Drugs like Donepezil enhance neurotransmission by preventing the degradation of acetylcholine (ACh). In a healthy cholinergic synapse, ACh is released, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. Inhibitors block this hydrolysis, increasing the concentration and duration of ACh in the synaptic cleft.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

µ-Opioid Receptor (MOR) Signaling Cascade

Opioid analgesics like Fentanyl exert their effects by activating the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Agonist binding initiates a cascade that ultimately reduces neuronal excitability and inhibits the release of pain-mediating neurotransmitters.

Caption: µ-Opioid Receptor (MOR) Downstream Signaling.

Methodologies for Synthesis and Biological Evaluation

The development of piperidine-based therapeutics relies on robust synthetic protocols and reliable bioassays.

General Drug Discovery Workflow

The pathway from initial concept to a potential drug candidate follows a structured, multi-stage process. New methodologies like multicomponent reactions and C-H activation are accelerating the synthesis of diverse heterocyclic libraries for screening.[15][16]

Caption: General Workflow for Piperidine Drug Discovery.

Experimental Protocols

One of the most common and direct methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[17][18]

-

Materials : Pyridine substrate, catalyst (e.g., Rhodium(III) oxide, Palladium on carbon), solvent (e.g., 2,2,2-Trifluoroethanol), high-purity hydrogen gas, autoclave or high-pressure reactor.

-

Procedure :

-

The autoclave is charged with the pyridine substrate and the chosen solvent under an inert atmosphere.

-

The catalyst (e.g., 0.5 mol% Rh₂O₃) is carefully added.[17]

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

The reaction mixture is heated (e.g., 170-200°C) and stirred vigorously for a set period (e.g., 12-24 hours).[18]

-

After cooling and depressurization, the reaction mixture is filtered to remove the heterogeneous catalyst.

-

The solvent is removed under reduced pressure, and the resulting piperidine derivative is purified using standard techniques such as distillation or chromatography.

-

This colorimetric assay is widely used to screen for AChE inhibitors.[19]

-

Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Procedure :

-

Prepare a reaction mix containing assay buffer, DTNB, and the substrate (ATCh) in a 96-well plate.[20]

-

Add the test compound (potential piperidine inhibitor) at various concentrations to the wells. Include a "no inhibitor" control and a "no enzyme" control.

-

Initiate the reaction by adding a purified AChE solution to each well.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.[20]

-

Measure the absorbance at 412 nm at multiple time points using a plate reader.

-

Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the "no inhibitor" control, and the IC₅₀ value is calculated from the resulting dose-response curve.

-

This test measures the pain response in animals and is used to evaluate the efficacy of analgesics.[11][21]

-

Principle : An animal's tail is exposed to a noxious heat stimulus (e.g., a focused light beam). The latency, or time it takes for the animal to flick its tail away from the heat, is measured as an index of its pain threshold. Analgesics increase this latency.

-

Procedure :

-

Acclimate the animal (typically a mouse or rat) to the testing apparatus, which includes a restraining tube.[22]

-

Administer the piperidine test compound or a control vehicle (e.g., saline) via the desired route (e.g., oral, intraperitoneal).

-

At a predetermined time after administration (e.g., 30-60 minutes), place the animal in the restrainer.

-

Position the animal's tail over the heat source and start a timer simultaneously.[23]

-

The timer is automatically stopped when the animal flicks its tail. Record the latency.

-

A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.[23]

-

Compare the mean latency of the test group to the control group to determine the analgesic effect.

-

Conclusion and Future Directions

The piperidine scaffold has proven to be an exceptionally fruitful starting point for the development of new medicines. Its enduring presence in a wide range of clinically successful drugs is a testament to its versatility and favorable drug-like properties. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives. The application of computational chemistry and machine learning will further refine the rational design of piperidine-based ligands with enhanced potency and selectivity for their biological targets. As our understanding of complex diseases deepens, the piperidine nucleus will undoubtedly remain a critical and indispensable tool in the arsenal of medicinal chemists and drug discovery professionals.

References

- 1. Location, Structure and Function of Acetylcholinesterase [web.williams.edu]

- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acetylcholine - Wikipedia [en.wikipedia.org]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 11. Tail flick test - Wikipedia [en.wikipedia.org]

- 12. nwmedj.org [nwmedj.org]

- 13. mdpi.com [mdpi.com]

- 14. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. scribd.com [scribd.com]

- 23. web.mousephenotype.org [web.mousephenotype.org]

An In-depth Technical Guide to the Structural Analogs of 4-Amino-1-benzylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine-4-carboxylic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, coupled with strategically positioned amino, benzyl, and carboxylic acid functional groups, provides a unique three-dimensional architecture for interacting with various biological targets. This technical guide explores the synthesis, structure-activity relationships (SAR), and pharmacological potential of structural analogs of this core molecule. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel therapeutics.

The core structure of this compound presents multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications can influence receptor affinity, selectivity, and pharmacokinetic profiles, making this scaffold a promising starting point for the development of drugs targeting a range of conditions, including neurological disorders, pain, and infectious diseases.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the Strecker synthesis on a pre-formed N-benzylpiperidone, followed by hydrolysis of the resulting aminonitrile. Another versatile method is the Bucherer-Bergs reaction, which provides hydantoin intermediates that can be subsequently hydrolyzed to the desired amino acid.

Modifications to the core structure can be introduced at various stages of the synthesis. For instance, the N-benzyl group can be replaced by other substituents by using different primary amines in the initial steps. The amino and carboxylic acid moieties can be derivatized post-synthesis to yield amides, esters, and other functional groups, further expanding the chemical diversity of the analogs.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound analogs.

A generalized workflow for the synthesis and biological evaluation of analogs.

Structure-Activity Relationships (SAR)

Opioid Receptor Activity

The 4-anilinopiperidine scaffold, structurally related to our core molecule where the amino group is part of an aniline moiety, is a well-established pharmacophore for potent opioid analgesics like fentanyl. SAR studies on these compounds provide valuable clues for designing this compound analogs with opioid receptor activity.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs

| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR |

| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 - 1.4 |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | H | Propanoyl | ~1.1 |

| Sufentanil | 2-(2-thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.138 |

| Remifentanil | Methyl propanoate-ethyl | H | H | Propanoyl | ~1.1 |

Data compiled from publicly available literature.

These data suggest that modifications at the piperidine nitrogen (R1) and the 4-position substituent (R3 and R4) significantly impact MOR binding affinity. For this compound analogs, this implies that variations of the N-benzyl group and derivatization of the 4-amino and 4-carboxylic acid groups are critical for modulating opioid receptor activity.

GABA Uptake Inhibition

The core structure of this compound shares features with known GABA uptake inhibitors like nipecotic acid and guvacine. This suggests its potential as a scaffold for developing novel central nervous system (CNS) agents.

Table 2: Inhibitory Potency of GABA Uptake Inhibitors

| Compound | Transporter Subtype | Species | IC50 (µM) |

| Guvacine | GAT-1 | Rat | 39 |

| Guvacine | GAT-2 | Rat | 58 |

| Guvacine | GAT-3 | Rat | 378 |

| (R)-Nipecotic acid | - | - | - |

The SAR for GABA uptake inhibitors often revolves around the presentation of the carboxylic acid and the nature of the lipophilic side chain attached to the piperidine nitrogen. For analogs of this compound, this suggests that the stereochemistry at the 4-position and modifications of the N-benzyl group will be key determinants of potency and selectivity for different GABA transporter (GAT) subtypes.

Cholinesterase Inhibition

Derivatives of N-benzylpiperidine have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE).

Table 3: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound | Target | IC50 (µM) |

| Donepezil | AChE | - |

| Lead Compound 5 | AChE | 0.03 ± 0.07 |

| Analog 28 | AChE | 0.41 ± 1.25 |

| Analog 20 | AChE | 5.94 ± 1.08 |

Data extracted from a study on N-benzylpiperidine carboxamide derivatives.[1]

These findings indicate that the N-benzylpiperidine moiety is a valid starting point for designing cholinesterase inhibitors. The nature of the substituent attached to the piperidine ring plays a crucial role in determining the inhibitory potency.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard procedure for determining the binding affinity of test compounds to opioid receptors.

References

The Biological Versatility of 4-Amino-1-benzylpiperidine-4-carboxylic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities associated with the synthetic compound 4-Amino-1-benzylpiperidine-4-carboxylic acid and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its antimicrobial and neuroprotective potential, offering insights into its mechanism of action, and presenting detailed experimental methodologies.

Core Compound and Derivatives

This compound is a piperidine derivative recognized as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzyl group at the 1-position and an amino and a carboxylic acid group at the 4-position, provides a unique platform for chemical modifications to explore a range of biological targets.

Antimicrobial Activity

Derivatives of the 4-aminopiperidine scaffold have demonstrated notable antimicrobial properties. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, with certain analogues exhibiting significant potency.

Quantitative Data: Antimicrobial Activity

| Compound ID | Modification | Test Organism | MIC (µg/mL) |

| Derivative A | N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1 - 4 |

| Aspergillus spp. | 1 - 8 | ||

| Derivative B | 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1 - 4 |

| Aspergillus spp. | 1 - 8 |

Note: This data is representative of related 4-aminopiperidine derivatives and not of this compound itself.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of piperidine derivatives against bacterial and fungal strains.

1. Preparation of Microbial Inoculum:

- Bacterial or fungal colonies are picked from a fresh agar plate.

- The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.

- The suspension is then diluted to the final desired concentration of colony-forming units (CFU)/mL.

2. Compound Preparation:

- The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

- Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Each well containing the diluted compound is inoculated with the prepared microbial suspension.

- Positive (microbes in broth without compound) and negative (broth only) controls are included.

- The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Potential: Inhibition of AChE and BACE1

Derivatives of N-benzylpiperidine have been investigated as potential inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.

Quantitative Data: AChE and BACE1 Inhibition

Specific IC50 values for this compound are not available in the reviewed literature. However, studies on N-benzylpiperidine derivatives have demonstrated inhibitory activity against these enzymes. The following table presents representative data for such compounds.

| Compound ID | Modification | Target Enzyme | IC50 (µM) |

| Derivative C | N-benzylpiperidine with hydroxamic acid moiety | HDAC | 0.17 |

| AChE | 6.89 | ||

| Derivative D | N-benzylpiperidine with hydroxamic acid moiety | HDAC | 0.45 |

| AChE | 3.22 |

Note: This data is representative of N-benzylpiperidine derivatives and not of this compound itself.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing AChE inhibitory activity.

1. Reagent Preparation:

- Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.

- Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent.

- Prepare a solution of purified AChE enzyme.

- Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

2. Assay Procedure:

- In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

- Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

- Initiate the reaction by adding the ATCI substrate solution.

- Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals.

3. Data Analysis:

- The rate of reaction is determined from the change in absorbance over time.

- The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.

- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: BACE1 (FRET) Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is commonly used to measure BACE1 activity.

1. Reagent Preparation:

- Prepare a solution of a specific BACE1 substrate, which is a peptide labeled with a fluorophore and a quencher.

- Prepare a solution of recombinant human BACE1 enzyme.

- Prepare an assay buffer (e.g., sodium acetate buffer, pH 4.5).

2. Assay Procedure:

- In a black 96-well plate, add the assay buffer and the test compound at various concentrations.

- Add the BACE1 enzyme solution and incubate for a short period.

- Initiate the reaction by adding the FRET substrate solution.

- Incubate the plate at a controlled temperature (e.g., 37°C) in the dark.

- Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

3. Data Analysis:

- Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence.

- The percentage of inhibition is calculated based on the fluorescence signal in the presence of the inhibitor compared to the control.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential as a GABA Analogue

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential to interact with GABA receptors. While direct binding studies for this specific compound are lacking, research on other cyclic amino acid analogues has shown modulation of GABAergic systems. For instance, a benzylthioether derivative of a related GABA analogue acted as a GABA-A receptor antagonist with an IC50 of 42 µM.[1][2] Further investigation is warranted to determine the affinity and functional activity of this compound at GABA receptor subtypes.

Synthesis and Workflow Diagrams

To aid in the conceptualization of the research process, the following diagrams illustrate a general synthesis route and a typical biological evaluation workflow.

References

An In-Depth Technical Guide on the Mechanism of Action of 4-Aminopiperidine-Based Mu-Opioid Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "4-Amino-1-benzylpiperidine-4-carboxylic acid" is primarily recognized as a scaffold or building block in synthetic chemistry and lacks a well-documented, specific mechanism of action in publicly available scientific literature. Therefore, this guide focuses on the extensively studied class of compounds that share its core 4-aminopiperidine structure: the 4-anilinopiperidine analgesics , exemplified by fentanyl and its analogs. These compounds are potent agonists of the mu-opioid receptor (MOR), and their mechanism of action is well-characterized.

Executive Summary

4-Anilinopiperidine derivatives, most notably fentanyl, represent a major class of synthetic opioids that exert their powerful analgesic effects primarily through agonism at the mu-opioid receptor (MOR). The MOR is a class A G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to cellular hyperpolarization and a reduction in neuronal excitability. This action, particularly within the central and peripheral nervous systems, underlies both the therapeutic analgesic properties and the significant adverse effects associated with these compounds, such as respiratory depression and dependence. This document provides a detailed overview of the molecular mechanisms, key signaling pathways, quantitative pharmacological data, and standard experimental protocols used to characterize these potent analgesics.

Core Mechanism of Action: Mu-Opioid Receptor Agonism

The principal mechanism of action for 4-anilinopiperidine compounds like fentanyl is their function as agonists at the mu-opioid receptor. MORs are inhibitory GPCRs coupled to Gi/o proteins. The activation sequence and its downstream consequences are as follows:

-

Receptor Binding and G-Protein Activation: The agonist binds to the extracellular domain of the 7-transmembrane MOR. This induces a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit.

-

Dissociation and Downstream Signaling: The activated Gαi/o-GTP complex dissociates from the Gβγ dimer. Both entities then modulate distinct downstream effectors:

-

Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gβγ Dimer: Modulates ion channel activity by:

-

Activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.

-

Inhibiting voltage-gated calcium channels (VGCCs), which reduces calcium influx.

-

-

-

Neuronal Inhibition: The combined effect of reduced cAMP, potassium efflux, and decreased calcium influx leads to hyperpolarization of the neuron. This makes the neuron less excitable and inhibits the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals, ultimately blocking pain signal transmission.

The Role of β-Arrestin Signaling

In addition to the classical G-protein signaling, agonist binding to the MOR also promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2). This pathway is crucial for:

-

Receptor Desensitization: β-arrestin recruitment facilitates receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), leading to the uncoupling of the receptor from G-proteins and subsequent internalization. This is a key mechanism of tolerance development.

-

Adverse Effects: The β-arrestin pathway is increasingly implicated in mediating some of the major adverse effects of opioids, including respiratory depression and constipation.

The concept of "biased agonism" has emerged, where ligands may preferentially activate either the G-protein pathway (desired for analgesia) or the β-arrestin pathway. The development of G-protein-biased MOR agonists is a major goal in modern opioid research to create safer analgesics.

Quantitative Pharmacological Data

The potency and efficacy of 4-anilinopiperidine derivatives are determined through various in vitro assays. The data are typically presented as binding affinity (Ki), and functional potency (EC50) or efficacy (Emax).

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP Assay) | Analgesic Potency (ED50, mg/kg, rat) |

| Morphine | ~1-10 | ~20-100 | ~1.0 |

| Fentanyl | ~0.1-1.0 | ~0.5-5.0 | ~0.011 |

| Sufentanil | ~0.05-0.5 | ~0.1-1.0 | ~0.0007 |

| Carfentanil | ~0.01-0.1 | ~0.05-0.5 | ~0.0003 |

| Alfentanil | ~1-10 | ~5-50 | ~0.03 |

| Remifentanil | ~1-5 | ~10-100 | Not directly comparable (ultra-short acting) |

Note: These values are approximate and can vary significantly based on the specific assay conditions, cell type, and radioligand used. The data are compiled from multiple sources for comparative purposes.

Detailed Experimental Protocols

The characterization of a novel 4-anilinopiperidine-based MOR agonist involves a standard cascade of in vitro assays to determine its binding affinity, functional activity, and signaling bias.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO, a selective MOR agonist) for binding to the receptor.

Methodology:

-

Receptor Source: Cell membranes are prepared from a stable cell line recombinantly expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and the membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and the membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, serially diluted concentrations of the test compound, and the membrane suspension.

-

-

Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at the Gi-coupled mu-opioid receptor.

Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. For Gi-coupled receptors, cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then measured.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the MOR are cultured to an appropriate density.

-

Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay Setup: Cells are then incubated with:

-

Forskolin (to stimulate cAMP production).

-

Varying concentrations of the test agonist.

-

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is quantified. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

Data Analysis:

-

A dose-response curve is generated by plotting the assay signal (inversely proportional to cAMP levels) against the log concentration of the agonist.

-

Non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).

-

Functional Assay: [³⁵S]GTPγS Binding Assay

Objective: To directly measure G-protein activation following receptor agonism.

Principle: This is a functional assay that measures one of the earliest events in GPCR activation. In the presence of an agonist, the receptor facilitates the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a direct measure of G-protein activation.

Methodology:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the MOR are used.

-

Assay Setup: Membranes are incubated in an assay buffer containing:

-

GDP (to ensure G-proteins are in their inactive state).

-

[³⁵S]GTPγS.

-

Varying concentrations of the test agonist.

-

-

Incubation: The reaction is incubated at 30°C for 30-60 minutes.

-

Termination and Detection: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is plotted, and the EC50 and Emax values for G-protein activation are determined.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Canonical G-protein and β-arrestin signaling pathways activated by a mu-opioid receptor agonist.

Experimental Workflow Diagram

Caption: Standard experimental workflow for the in vitro pharmacological profiling of a novel MOR agonist.

The Benzylpiperidine Scaffold: A Versatile Core for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzylpiperidine moiety is a privileged structural motif in medicinal chemistry, forming the core of a wide array of therapeutically significant compounds. Its unique combination of a flexible piperidine ring and an aromatic benzyl group allows for diverse interactions with biological targets, making it a cornerstone in modern drug discovery. This technical guide provides a comprehensive overview of the potential therapeutic applications of benzylpiperidine compounds, detailing their synthesis, mechanisms of action, and the experimental protocols used for their evaluation.

Therapeutic Applications and Mechanisms of Action

Benzylpiperidine derivatives have demonstrated efficacy in a range of therapeutic areas, primarily targeting the central nervous system (CNS) and exhibiting potential as anticancer agents.

Neurodegenerative Disorders: Combating Alzheimer's Disease

A significant focus of benzylpiperidine research has been the development of agents for Alzheimer's disease (AD). The multifaceted nature of AD necessitates multi-target approaches, a strategy for which the benzylpiperidine scaffold is well-suited.[1]

Cholinesterase Inhibition: A primary strategy in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[2] Reduced acetylcholine levels are a hallmark of AD, leading to cognitive decline.[3] Benzylpiperidine derivatives, such as the approved drug Donepezil, are potent cholinesterase inhibitors.[2] These compounds often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2]

Dual-Target Inhibition: More advanced benzylpiperidine-based compounds are being designed as dual inhibitors, targeting both cholinesterases and other pathological factors in AD. For instance, derivatives have been synthesized to also inhibit histone deacetylase (HDAC), an enzyme implicated in the epigenetic dysregulation observed in AD.[4] Others show potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of senile plaques.[5]

Cancer Therapy

Emerging research highlights the potential of benzylpiperidine compounds as anticancer agents. Certain curcumin-related compounds incorporating a benzylpiperidone moiety have shown potent inhibitory effects on the growth of various cancer cell lines, including prostate, pancreatic, colon, and lung cancer.[6] The mechanism of action for some of these compounds involves the induction of apoptosis and the downregulation of key signaling pathways.

Akt/Erk Signaling Pathway: The PI3K/Akt and Ras/Raf/MEK/Erk signaling pathways are crucial for cancer cell proliferation, survival, and metastasis.[7] Several benzylpiperidine derivatives have been shown to modulate these pathways, for example, by decreasing the phosphorylation of Akt and Erk1/2, thereby inhibiting tumor growth.[6]

Other Therapeutic Areas

The versatility of the benzylpiperidine scaffold extends to other potential applications:

-

Monoamine Releasing Agents and Reuptake Inhibitors: Certain benzylpiperidine derivatives act as monoamine releasing agents with selectivity for dopamine and norepinephrine, suggesting potential applications in conditions requiring modulation of these neurotransmitter systems.

-

Monoacylglycerol Lipase (MAGL) Inhibition: Benzylpiperidine-based compounds have been identified as reversible inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9] MAGL inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases, inflammation, and cancer.[1][10]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative benzylpiperidine derivatives against various biological targets.

Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Target | IC50 (µM) | Source |

| d5 | HDAC | 0.17 | [4] |

| AChE | 6.89 | [4] | |

| d10 | HDAC | 0.45 | [4] |

| AChE | 3.22 | [4] | |

| 15b | eeAChE | 0.39 ± 0.11 | [2] |

| 15j | eqBChE | 0.16 ± 0.04 | [2] |

| 28 | Acetylcholinesterase | 0.41 ± 1.25 | [11] |

| 20 | Acetylcholinesterase | 5.94 ± 1.08 | [11] |

Table 2: Anticancer Activity of Benzylpiperidone-Containing Compounds

| Compound | Cell Line | IC50 (µM) | Source |

| P2 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |

| P4 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |

| P7 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |

| PFBr2 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |

| PFBr3 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |

| PFBr4 | PC-3, BxPC-3, HT-29, H1299 | < 2 | [6] |

Table 3: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Target | IC50 (nM) | Source |

| 7 | MAGL | 133.9 | [8][9] |

| 10c | MAGL | 124.6 | [8][9] |

| 10d | MAGL | 107.2 | [8][9] |

| 10e | MAGL | 109.4 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzylpiperidine compounds.

Synthesis of N-Benzylpiperidine Derivatives

A common method for the synthesis of N-benzylpiperidine derivatives is through reductive amination.[12]

Materials:

-

Piperidine derivative (1.0 eq.)

-

Benzaldehyde (1.0-1.2 eq.)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the piperidine derivative and benzaldehyde in a suitable solvent (DCM or DCE).

-

Stir the solution at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride portion-wise to the solution.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the rate of formation of a yellow-colored product.[13][14]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

Acetylcholinesterase (AChE) solution

-

Test compounds (inhibitors)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

-

Initiate Reaction: Add ATCI to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

-

Cells in culture

-

Test compounds

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease.[17]

Materials:

-

Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Test compounds (inhibitors)

-

Non-binding black 96-well plate

-

Fluorescence microplate reader (Ex/Em = ~440/484 nm)

Procedure:

-

Prepare a solution of Aβ peptide in an appropriate buffer.

-

In a non-binding black 96-well plate, add the Aβ solution, ThT solution, and different concentrations of the test compound.

-

Incubate the plate at 37°C, with intermittent shaking.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of Aβ fibrils.

-

Analyze the kinetic data to determine the effect of the test compounds on the rate and extent of Aβ aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of benzylpiperidine compounds.

Conclusion